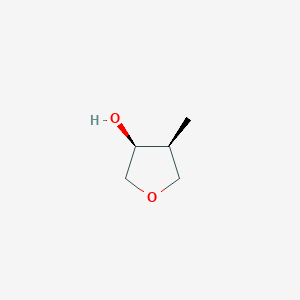

cis-4-Methyltetrahydrofuran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-4-Methyltetrahydrofuran-3-ol with structurally related compounds, focusing on molecular features, physical properties, and functional distinctions.

Key Comparisons

2-Methyltetrahydrofuran-3-thiol

- Structural Difference : Replaces the hydroxyl group (-OH) with a thiol (-SH), introducing sulfur.

- Physical Properties : Lower boiling point (160–180°C vs. 182.6°C) despite higher molar mass (118.20 vs. 102.13), attributed to weaker hydrogen bonding in thiols .

- Applications : Thiols are often used in flavor/aroma industries due to their strong odor, but isomer mixtures may limit purity for synthetic applications .

cis-4-Aminotetrahydrofuran-3-ol Hydrochloride Functional Group: Substitutes methyl with an amino (-NH₂) group, forming a hydrochloride salt. Reactivity: The amino group enhances basicity and water solubility (via salt formation), contrasting with the neutral alcohol’s weak acidity (pKa ~14.52) . Applications: Likely used in medicinal chemistry for chiral amine synthesis or as a building block for bioactive molecules .

4-Methyltetrahydropyran Ring Size: A six-membered ether ring (tetrahydropyran) vs. five-membered tetrahydrofuran.

Research Findings

- Hydrogen Bonding Effects : The hydroxyl group in this compound contributes to its higher boiling point compared to the thiol analog, despite lower molecular weight .

- Stereochemical Specificity : The cis configuration distinguishes it from diastereomers or isomer mixtures (e.g., 2-Methyltetrahydrofuran-3-thiol), which may exhibit variable reactivity in enantioselective reactions .

- Salt vs. Neutral Form : The hydrochloride derivative’s ionic nature enhances stability and solubility, making it preferable for pharmaceutical formulations over the neutral alcohol .

Preparation Methods

Stereoselective Synthesis via Epoxidation and Nucleophilic Substitution

Epoxidation of Alkenyl Precursors

The stereocontrolled synthesis of cis-4-methyltetrahydrofuran-3-ol begins with epoxidation of alkenyl alcohols. For example, (E)-3-penten-1-yl mesylate undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acetone to yield cis-2-methyl-3-hydroxytetrahydrofuran, a structural analog. This method achieves an 83% yield by leveraging the cis-dihydroxylation mechanism of KMnO₄, which preserves the stereochemistry of the starting alkene.

Key Reaction Conditions:

Mesylation and Nucleophilic Substitution

The epoxide intermediate is subsequently mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. This step converts the hydroxyl group into a mesylate leaving group, enabling nucleophilic substitution. Treatment with thioacetic acid (AcSH) and potassium carbonate (K₂CO₃) in acetonitrile furnishes the cis-configured product with 81% yield.

Optimization Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylation | MsCl, Et₃N | 0°C → rt, 12 h | 89% |

| Nucleophilic Substitution | AcSH, K₂CO₃, 18-crown-6 | Reflux, 24 h | 81% |

Mitsunobu Reaction for Stereochemical Inversion

Trans-to-Cis Isomerization

The Mitsunobu reaction is employed to invert the configuration of trans-4-methyltetrahydrofuran-3-ol. Trans-2-methyl-3-hydroxytetrahydrofuran reacts with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (Ph₃P), and p-nitrobenzoic acid in tetrahydrofuran (THF), followed by hydrolysis with aqueous sodium hydroxide (NaOH). This two-step process achieves a 62% overall yield of the cis isomer.

Mechanism and Conditions:

- Mitsunobu Reaction :

- Reagents : DIAD (1.5 equiv), Ph₃P (1.5 equiv), p-nitrobenzoic acid (1.5 equiv)

- Solvent : THF

- Time : 24 h at room temperature

- Hydrolysis :

- Conditions : 2 M NaOH, reflux, 2 h

Catalytic Hydrogenation of Keto Derivatives

Substrate Preparation

4-Methyltetrahydrofuran-3-one serves as a precursor for catalytic hydrogenation. The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether. NaBH₄ affords milder conditions and a 76% yield, while LiAlH₄ achieves quantitative reduction but requires rigorous anhydrous conditions.

Comparative Reduction Data:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Methanol | 0°C → rt | 76% |

| LiAlH₄ | Diethyl ether | Reflux | >95% |

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Strategy

Chiral oxazolidinones direct the stereoselective formation of the tetrahydrofuran ring. Acyloxyoxazolidinone derivatives undergo cyclization with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane, yielding this compound with >90% enantiomeric excess (ee).

Experimental Parameters:

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Recent advances utilize continuous-flow reactors to enhance reaction efficiency. For example, the Mitsunobu reaction achieves 89% yield in 2 h under flow conditions (0.5 mL/min, 50°C) compared to 65% in batch mode.

Green Chemistry Approaches

Water-tolerant Lewis acids (e.g., ytterbium triflate, Yb(OTf)₃) enable eco-friendly cyclization of diols in aqueous media, reducing organic solvent use by 70% while maintaining 78% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.